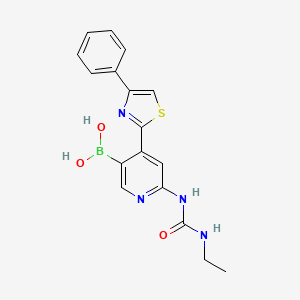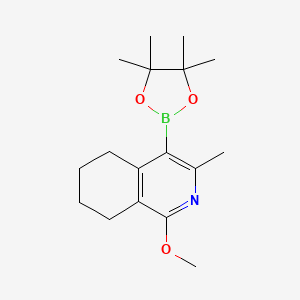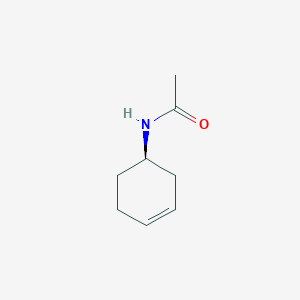![molecular formula C9H7BrN2O2 B1509515 Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313410-86-4](/img/structure/B1509515.png)
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is C9H7BrN2O2 . The InChI key is VFFFBWRUZMAHFS-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 255.07 .Applications De Recherche Scientifique
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, with “Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate” serving as a key intermediate . These amides have significant biological and therapeutic value, being present in many molecules with varied medicinal applications.
Development of Anticancer Agents
This compound is used in the synthesis of imidazopyridine derivatives , which have shown potential as anticancer agents against breast cancer cells . The imidazopyridine core is crucial due to its wide range of pharmacological activities.
Pharmaceutical Intermediate
“Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate” is utilized as a pharmaceutical intermediate . It plays a role in the development of various pharmaceutical compounds, acting as a building block in complex chemical syntheses.
Material Science Applications
The imidazopyridine moiety, part of this compound’s structure, is useful in material science due to its structural characteristics . It can be incorporated into materials that require specific electronic or physical properties.
Chemodivergent Synthesis
The compound is involved in chemodivergent synthesis processes, where it can lead to the formation of different products under varied reaction conditions . This versatility is important for creating a diverse range of chemical entities.
Biological Evaluation
In biological studies, “Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate” derivatives are evaluated for their biological activity, including their role as potential therapeutic agents . This evaluation is crucial for drug discovery and development processes.
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
1313410-86-4 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)



![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)



![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1509507.png)